molecular formula C21H27BrN6O B11249390 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11249390
M. Wt: 459.4 g/mol
InChI Key: ZQONTMQALDJQIW-UHFFFAOYSA-N
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Description

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and bromobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivatives, followed by the introduction of the bromobenzoyl group and the pyrimidine core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both bromobenzoyl and piperazine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27BrN6O

Molecular Weight

459.4 g/mol

IUPAC Name

(3-bromophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H27BrN6O/c1-16-14-19(26-8-6-25(2)7-9-26)24-21(23-16)28-12-10-27(11-13-28)20(29)17-4-3-5-18(22)15-17/h3-5,14-15H,6-13H2,1-2H3

InChI Key

ZQONTMQALDJQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)N4CCN(CC4)C

Origin of Product

United States

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